molecular formula C6H14ClN B2542432 Methyl(pent-4-en-1-yl)amine hydrochloride CAS No. 1559071-99-6

Methyl(pent-4-en-1-yl)amine hydrochloride

Cat. No. B2542432
CAS RN: 1559071-99-6
M. Wt: 135.64
InChI Key: NOGKGWNTYMNXNW-UHFFFAOYSA-N
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Description

“Methyl(pent-4-en-1-yl)amine hydrochloride” is a chemical compound with the CAS Number: 1559071-99-6 . It has a molecular weight of 135.64 and is typically stored at 4 degrees Celsius . The compound is in powder form .


Synthesis Analysis

A common method for synthesizing 4-penten-1-amine, a related compound, involves the hydrogenation reaction of pentene and ammonia . This reaction generally occurs under high pressure and normal temperature, with the generation of 4-penten-1-amine facilitated by a reducing agent .


Molecular Structure Analysis

The IUPAC name of this compound is N-methylpent-4-en-1-amine hydrochloride . The InChI code for this compound is 1S/C6H13N.ClH/c1-3-4-5-6-7-2;/h3,7H,1,4-6H2,2H3;1H .


Chemical Reactions Analysis

In the presence of sugars, lysine, similarly to asparagine and phenylalanine, can undergo a carbonyl-assisted decarboxylative deamination reaction to generate pent-4-en-1-amine , which is structurally similar to “Methyl(pent-4-en-1-yl)amine hydrochloride”.


Physical And Chemical Properties Analysis

“Methyl(pent-4-en-1-yl)amine hydrochloride” is a powder . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Hydroaminomethylation of Oleochemicals

Methyl(pent-4-en-1-yl)amine hydrochloride can be involved in the hydroaminomethylation (HAM) of vegetable oils, a process that affixes amines onto alkyl chains. This method has been identified as a straightforward and efficient pathway to produce functionalized bio-based compounds with potential applications in polymer chemistry and as bio-based surface-active agents. The catalytic conditions, including the nature of the ligands stabilizing the rhodium species, are critical for optimizing the yield and properties of the HAM products (Vanbésien, Nôtre, Monflier, & Hapiot, 2018).

Liquid Crystal Dimers and the Twist-Bend Nematic Phase

Research into methylene-linked liquid crystal dimers, including various pentamethylene-linked species, has demonstrated their ability to exhibit two distinct mesophases. The lower temperature phase is identified as a twist-bend nematic phase, offering insights into the design of novel liquid crystalline materials for advanced display technologies and other applications (Henderson & Imrie, 2011).

Biogenic Amine Metabolism and Depression

In the context of biomedical research, studies on the modulation of biogenic amine metabolism by pharmacological agents, including compounds like Methyl(pent-4-en-1-yl)amine hydrochloride, have shed light on the mechanisms underlying depression and the behavioral effects of amine depleting agents. This research is foundational for developing treatments for mood disorders, emphasizing the importance of understanding environmental and genetic factors in their efficacy and side effects (Kraemer & McKINNEY, 1979).

Xylan Derivatives and Biomaterials

The modification of xylan with amines to produce xylan ethers and esters has been explored for creating new biopolymers with specific functional properties. These compounds, including those derived through interactions with Methyl(pent-4-en-1-yl)amine hydrochloride, have applications in drug delivery, as paper strength additives, and as antimicrobial agents, showcasing the versatility of chemically modified natural polymers in various industries (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

Environmental and Ecotoxicology Studies

Investigations into the environmental fate, toxicity, and degradation of nitrogen-containing compounds highlight the need for advanced oxidation processes (AOPs) to address the persistence and potential toxicity of such compounds, including those related to Methyl(pent-4-en-1-yl)amine hydrochloride. These studies are crucial for informing wastewater treatment practices and environmental safety guidelines, ensuring that the use of nitrogen-containing chemicals does not adversely impact ecosystems or human health (Bhat & Gogate, 2021).

Mechanism of Action

While the specific mechanism of action for “Methyl(pent-4-en-1-yl)amine hydrochloride” is not mentioned in the search results, a structurally similar compound, MDMB-4en-PINACA, is known to bind to cannabinoid (CB1) receptors as a full and potent agonist .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements associated with this compound include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

N-methylpent-4-en-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.ClH/c1-3-4-5-6-7-2;/h3,7H,1,4-6H2,2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOGKGWNTYMNXNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCC=C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1559071-99-6
Record name methyl(pent-4-en-1-yl)amine hydrochloride
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